molecular formula C11H22N2O2 B13943651 1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one

1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one

Cat. No.: B13943651
M. Wt: 214.30 g/mol
InChI Key: PIBGOCSBCHIFMN-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 1-ethoxy-2,5-diethyl-2,5-dimethyl-: is a heterocyclic compound that belongs to the imidazolidinone class Imidazolidinones are five-membered ring structures containing two nitrogen atoms and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-imidazolidinone derivatives typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylalanine with methylamine, followed by a condensation reaction with acetone . This method allows for the formation of the imidazolidinone ring with various substituents.

Industrial Production Methods: Industrial production of 4-imidazolidinone derivatives often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. For example, nickel-catalyzed cyclization reactions have been reported to produce imidazolidinones with good yields .

Chemical Reactions Analysis

Types of Reactions: 4-Imidazolidinone, 1-ethoxy-2,5-diethyl-2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The ethoxy, diethyl, and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized imidazolidinones, reduced imidazolidinones, and substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-imidazolidinone, 1-ethoxy-2,5-diethyl-2,5-dimethyl- involves its interaction with specific molecular targets. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, which lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) and facilitates various chemical reactions . This iminium activation is a key pathway through which the compound exerts its catalytic effects.

Comparison with Similar Compounds

Uniqueness: 4-Imidazolidinone, 1-ethoxy-2,5-diethyl-2,5-dimethyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable iminium ions and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

1-ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one

InChI

InChI=1S/C11H22N2O2/c1-6-10(4)9(14)12-11(5,7-2)13(10)15-8-3/h6-8H2,1-5H3,(H,12,14)

InChI Key

PIBGOCSBCHIFMN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(N1OCC)(C)CC)C

Origin of Product

United States

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